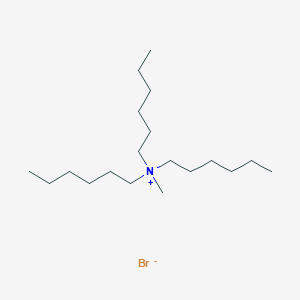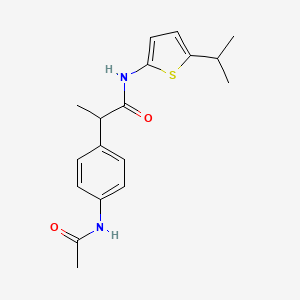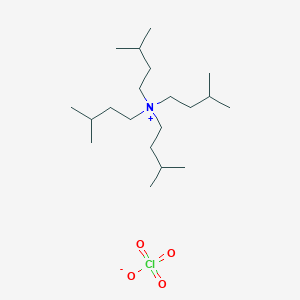
3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium perchlorate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their diverse applications, particularly in the fields of chemistry and biology. This specific compound is characterized by its unique structure, which includes three 3-methylbutyl groups attached to a central nitrogen atom, along with a perchlorate anion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium perchlorate typically involves the alkylation of a tertiary amine with an appropriate alkyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, to facilitate the formation of the quaternary ammonium salt. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency and purity of the final product.
化学反応の分析
Types of Reactions
3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate anion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted ammonium salts.
科学的研究の応用
3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium perchlorate has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be used in the study of cell membrane interactions due to its amphiphilic nature.
Industry: The compound is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
作用機序
The mechanism of action of 3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium perchlorate involves its interaction with cell membranes. The compound can disrupt the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane phospholipids and proteins, which are essential for maintaining cell integrity.
類似化合物との比較
Similar Compounds
- 3-Methyl-N,N,N-tris(3-methylbutyl)-1-butanaminium bromide
- 3-Methyl-N,N,N-tris(3-methylbutyl)-1-butanaminium chloride
Uniqueness
Compared to its bromide and chloride counterparts, 3-Methyl-N,N,N-tris(3-methylbutyl)butan-1-aminium perchlorate exhibits unique properties due to the presence of the perchlorate anion. This anion can influence the solubility, reactivity, and overall stability of the compound, making it suitable for specific applications where other quaternary ammonium salts may not be as effective.
特性
CAS番号 |
2452-81-5 |
|---|---|
分子式 |
C20H44ClNO4 |
分子量 |
398.0 g/mol |
IUPAC名 |
tetrakis(3-methylbutyl)azanium;perchlorate |
InChI |
InChI=1S/C20H44N.ClHO4/c1-17(2)9-13-21(14-10-18(3)4,15-11-19(5)6)16-12-20(7)8;2-1(3,4)5/h17-20H,9-16H2,1-8H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
XYRRNYABRDBSSW-UHFFFAOYSA-M |
正規SMILES |
CC(C)CC[N+](CCC(C)C)(CCC(C)C)CCC(C)C.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



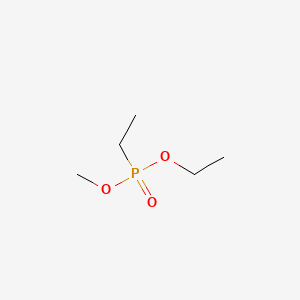
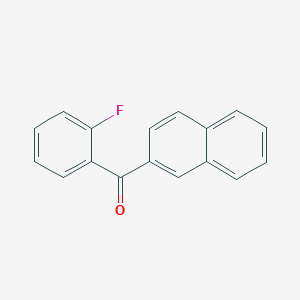
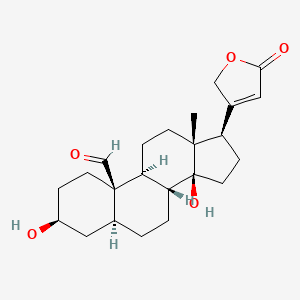
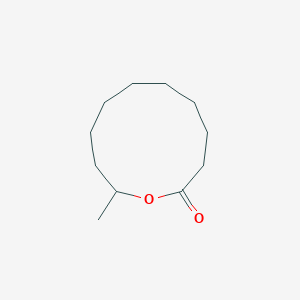
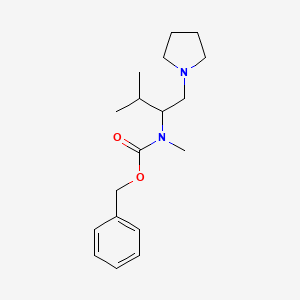
![1-[(23S)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl]-3-[(23R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl]propan-2-one](/img/structure/B14748050.png)
![N-[(5Z)-2,3,4,5-tetrahydro-1-benzothiepin-5-ylidene]hydroxylamine](/img/structure/B14748060.png)
![1,2,7-Triazaspiro[4.4]nonane](/img/structure/B14748064.png)

![1-(2-fluoropyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B14748072.png)
![1-Phenyl-1,2-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one 5-oxide](/img/structure/B14748076.png)
